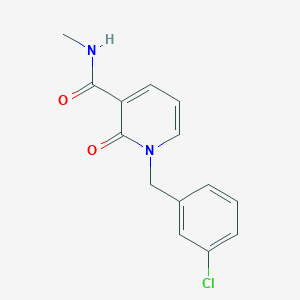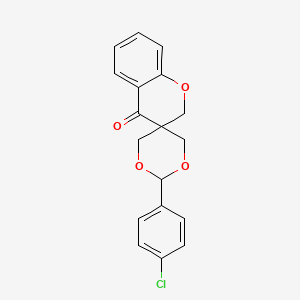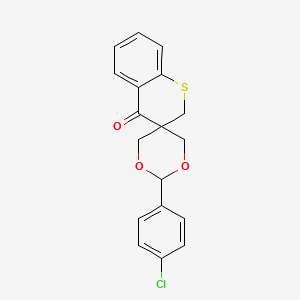![molecular formula C14H15ClN4OS B3035942 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}-N,N-dimethylacetamide CAS No. 338780-02-2](/img/structure/B3035942.png)
2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}-N,N-dimethylacetamide
Overview
Description
This compound is a chemical substance with the molecular formula C14H15ClN4OS . It is a member of the pyrimidinamine class of compounds, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including this compound, often involves the use of bioisosterism, a strategy in medicinal chemistry where a part of a molecule is replaced with a structurally similar but chemically different component . The synthesis process can involve various cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinyl group attached to a pyridinyl group via a sulfanyl linkage . It also contains a dimethylacetamide group .Chemical Reactions Analysis
Pyrimidinamine derivatives, including this compound, are known for their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .Scientific Research Applications
Synthesis and Biological Activity
- Antifolate Inhibitors and Antitumor Agents : Novel derivatives, including those related to the target compound, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds have shown promise as antitumor and antibacterial agents, with specific analogues demonstrating significant potency against human TS, a key enzyme in DNA synthesis, indicating potential in cancer therapy (Gangjee et al., 1996).
Chemical Properties and Reactions
- Crystal Structure Studies : Investigations into similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed specific molecular conformations and intramolecular hydrogen bonding, contributing to our understanding of their chemical behavior and potential interactions (Subasri et al., 2016).
- Synthesis of Derivatives : Studies on the synthesis of various pyrimidine derivatives, including those incorporating sulfanyl groups, have been conducted. These syntheses often involve different reagents and catalysts, leading to a range of potential applications in pharmaceuticals and materials science (Bassyouni & Fathalla, 2013).
Applications in Material Science
- Polyimides Synthesis : Related compounds have been used in the synthesis of polyimides, which are polymers with high thermal stability and solubility in various solvents. These materials have applications in electronics and advanced materials (Zhang et al., 2007).
Applications in Pharmaceutical Research
- Cytotoxic Activity Evaluation : Derivatives of similar pyrimidine compounds have been synthesized and evaluated for their cytotoxic activity, particularly against cancer cell lines. This research contributes to the development of new chemotherapeutic agents (Stolarczyk et al., 2018).
Synthesis Methodologies
- Sulfamoylation Methods : Techniques for sulfamoylation, a key reaction in the synthesis of compounds like the target molecule, have been improved, leading to more efficient and high-yield processes. This advancement is critical in the synthesis of pharmaceuticals and chemicals (Okada, Iwashita, & Koizumi, 2000).
Molecular Docking and Spectroscopic Studies
- Molecular Docking Studies : Spectroscopic analysis of related compounds has been conducted to understand their structural and electronic properties, which are essential in drug design and material science applications (Alzoman et al., 2015).
Mechanism of Action
Future Directions
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . There is ongoing research into the development of new agrochemicals, including pyrimidinamine derivatives, to address the increasing evolution of pesticide resistance .
properties
IUPAC Name |
2-(5-chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-9-12(15)14(21-8-11(20)19(2)3)18-13(17-9)10-6-4-5-7-16-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLIOLNFDHZUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)SCC(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3035864.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)
![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(4-fluorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035868.png)

![5,6-Dihydrofuro[2,3-h]quinazolin-2-amine](/img/structure/B3035870.png)
![2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035872.png)
![(2Z)-2-[(3,4-Dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3035873.png)
![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3035874.png)
![8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide](/img/structure/B3035880.png)
![2-Chloro-6-[cyano(phenyl)methyl]benzonitrile](/img/structure/B3035881.png)
![(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione](/img/structure/B3035882.png)